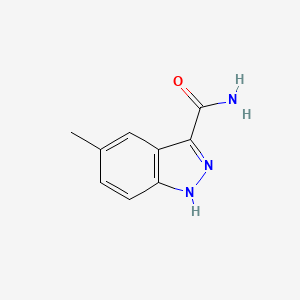
N-(2-Furanylmethyl)-1-methyl-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Furanylmethyl)-1-methyl-1H-indole-3-carboxamide, also known as WIN 55,212-2, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications in various fields of medicine.
Mécanisme D'action
N-(2-Furanylmethyl)-1-methyl-1H-indole-3-carboxamide acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a variety of biochemical and physiological effects. The exact mechanism of action is not fully understood, but it is thought to involve modulation of intracellular signaling pathways, including the cyclic AMP (cAMP) and protein kinase A (PKA) pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-Furanylmethyl)-1-methyl-1H-indole-3-carboxamide are diverse and can vary depending on the specific application and dosage. In general, it has been shown to have anti-inflammatory, analgesic, neuroprotective, and anti-tumor effects. It may also have anxiolytic and antidepressant effects and may be useful in the treatment of anxiety and mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-Furanylmethyl)-1-methyl-1H-indole-3-carboxamide is its potency and selectivity for the cannabinoid receptors. This makes it a useful tool for studying the physiological and biochemical effects of cannabinoid receptor activation. However, its lipophilicity and poor solubility in water can make it difficult to work with in certain experimental settings. Additionally, its potential psychoactive effects and legal status as a controlled substance may limit its use in certain research contexts.
Orientations Futures
There are many potential future directions for research on N-(2-Furanylmethyl)-1-methyl-1H-indole-3-carboxamide. One area of focus could be on its potential therapeutic applications in neurology, oncology, and psychiatry. Further research could also be done to elucidate the exact mechanism of action and intracellular signaling pathways involved in its effects. Additionally, efforts could be made to develop more water-soluble analogs of the compound to improve its utility in experimental settings.
Méthodes De Synthèse
The synthesis of N-(2-Furanylmethyl)-1-methyl-1H-indole-3-carboxamide involves the reaction between 1-methyl-1H-indole-3-carboxylic acid and furfurylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in anhydrous conditions and under an inert atmosphere. After the reaction is complete, the product is purified by column chromatography or recrystallization to obtain the final compound.
Applications De Recherche Scientifique
N-(2-Furanylmethyl)-1-methyl-1H-indole-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. In neurology, it has been shown to have neuroprotective effects against ischemic brain injury, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, it has been studied for its potential anti-tumor effects in various types of cancer, including breast, prostate, and lung cancer. In psychiatry, it has been shown to have anxiolytic and antidepressant effects and may be useful in the treatment of anxiety and mood disorders.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-17-10-13(12-6-2-3-7-14(12)17)15(18)16-9-11-5-4-8-19-11/h2-8,10H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRGKRXNJGUVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-1-methylindole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637368.png)
![N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637372.png)

![N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637395.png)
![N-[(2-fluorophenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7637406.png)

![7-Hydroxy-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]chromen-2-one](/img/structure/B7637423.png)


![2-[(Z)-1-chloro-2-phenylethenyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7637452.png)
![2-[[4-(difluoromethoxy)phenyl]methyl-methylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7637458.png)
